Demethylwedelolactone (Sulfate)

Vue d'ensemble

Description

Le 3-sulfate de déméthylwédélactone est une coumestane naturelle isolée de la plante Eclipta prostrata L. Il est connu pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires et hépatoprotectrices . Ce composé est un dérivé de la déméthylwédélactone, qui est elle-même un puissant inhibiteur de la trypsine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 3-sulfate de déméthylwédélactone est généralement synthétisé en faisant réagir la déméthylwédélactone avec de l'acide sulfurique. Cette réaction est réalisée dans un environnement de laboratoire contrôlé, nécessitant des contenants et des techniques appropriés pour garantir la sécurité et l'efficacité .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour le 3-sulfate de déméthylwédélactone ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle le processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température et la concentration, afin de maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le 3-sulfate de déméthylwédélactone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes.

Réactifs et conditions courants

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogènes (chlore, brome), nucléophiles (amines, thiols).

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du 3-sulfate de déméthylwédélactone peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications De Recherche Scientifique

Pharmacological Applications

Demethylwedelolactone (Sulfate) has been investigated for various pharmacological effects:

- Anti-inflammatory Effects : Studies indicate that this compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Antioxidant Activity : The compound has been shown to scavenge free radicals, suggesting its potential use as an antioxidant in various health applications .

- Antimicrobial Properties : Research highlights its effectiveness against several pathogens, indicating a role in developing new antimicrobial agents .

Cellular and Molecular Biology

Demethylwedelolactone (Sulfate) has been utilized in various cellular and molecular biology studies:

- Cell Cycle Regulation : It has been observed to influence cell cycle progression, potentially providing insights into cancer treatment strategies .

- Apoptosis Induction : The compound may induce apoptosis in cancer cells, marking it as a potential therapeutic agent in oncology .

Biochemical Pathways

The compound interacts with several biochemical pathways:

- NF-κB Pathway Modulation : It can inhibit the NF-κB signaling pathway, which is crucial in inflammation and cancer progression .

- JAK/STAT Signaling : Research suggests that Demethylwedelolactone (Sulfate) may affect JAK/STAT signaling pathways, impacting immune responses .

Case Study 1: Anti-inflammatory Effects

A study published in 2020 demonstrated that Demethylwedelolactone (Sulfate) significantly reduced inflammation markers in vitro. The results indicated a reduction in TNF-alpha and IL-6 levels when treated with the compound, suggesting its potential use in therapies targeting chronic inflammatory conditions.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of Demethylwedelolactone (Sulfate) was assessed against various bacterial strains. The results showed notable inhibition of growth for both Gram-positive and Gram-negative bacteria, positioning the compound as a promising candidate for developing new antibiotics.

Data Table of Applications

Mécanisme D'action

The mechanism of action of demethylwedelolactone 3-sulfate involves its interaction with specific molecular targets and pathways. It is known to inhibit trypsin, a serine protease, by binding to its active site and preventing substrate access . Additionally, it modulates various signaling pathways involved in inflammation and cell motility, contributing to its anti-inflammatory and anti-cancer effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Wédélactone : Une autre coumestane isolée de Eclipta prostrata L., connue pour ses propriétés anti-inflammatoires et anticancéreuses.

Apigénine : Un flavonoïde ayant des activités anti-inflammatoires et anticancéreuses similaires.

Glabridine : Un flavonoïde ayant des effets anti-inflammatoires et anticancéreux.

Unicité

Le 3-sulfate de déméthylwédélactone est unique en raison de son groupe sulfate, qui améliore sa solubilité et sa biodisponibilité par rapport à d'autres coumestanes. Cette modification influence également son interaction avec les cibles moléculaires, ce qui peut entraîner des activités biologiques distinctes .

Activité Biologique

Demethylwedelolactone (DWEL), a coumestan derived from Eclipta alba, has garnered attention for its diverse biological activities, particularly in the context of hepatoprotection, anti-inflammatory effects, and potential anticancer properties. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DWEL.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₈O₇ |

| Molecular Weight | 300.220 g/mol |

| CAS Number | 6468-55-9 |

| Density | 1.8 ± 0.1 g/cm³ |

| Melting Point | 360 °C |

| Boiling Point | 531.4 °C at 760 mmHg |

Biological Activities

-

Hepatoprotective Effects

- DWEL has been shown to ameliorate liver injury in a zebrafish model induced by thioacetamide (TAA). The compound significantly improved liver function and reduced fat accumulation in the liver, as evidenced by integrative spatial metabolomics and transcriptomics analyses .

- The study highlighted that DWEL regulates steroid biosynthesis and fatty acid metabolism, contributing to its hepatoprotective effects.

- Anti-inflammatory Properties

-

Anticancer Activity

- DWEL exhibits potent anti-invasive properties against breast cancer cells (MDA-MB-231). It has been found to suppress cell motility and invasion, with an IC₅₀ of 3.0 μM for trypsin inhibition, which may play a role in its anticancer effects .

- A study demonstrated that DWEL derivatives inhibit lung metastasis in nude mice models, emphasizing its potential as a therapeutic agent against cancer metastasis .

Case Study 1: Hepatoprotection in Zebrafish

In a controlled experiment using zebrafish larvae exposed to TAA:

- Treatment Group : Received DWEL.

- Results : Significant increase in liver size and fluorescence intensity compared to untreated controls, indicating improved liver health and function .

Case Study 2: Anti-inflammatory Effects on Keratinocytes

- Objective : To evaluate the cytotoxicity of DWEL on human keratinocytes.

- Findings : DWEL showed lower cytotoxicity compared to standard drugs like paclitaxel, suggesting a safer profile for potential therapeutic applications .

Research Findings Summary

Recent research highlights the multifaceted biological activities of demethylwedelolactone:

- Hepatoprotection : Effective in reducing liver damage markers.

- Anti-inflammatory : Inhibits NFκB activation leading to reduced inflammation.

- Anticancer : Suppresses invasion and metastasis of cancer cells.

Propriétés

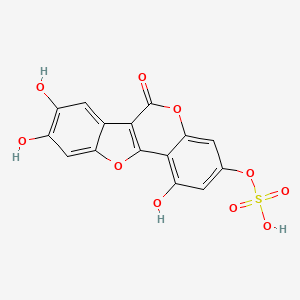

IUPAC Name |

(1,8,9-trihydroxy-6-oxo-[1]benzofuro[3,2-c]chromen-3-yl) hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O10S/c16-7-3-6-10(4-8(7)17)23-14-12(6)15(19)24-11-2-5(25-26(20,21)22)1-9(18)13(11)14/h1-4,16-18H,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQCOGFAQDXAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.